molecular formula C11H17NO B13248435 4-(1-Aminobutyl)-3-methylphenol

4-(1-Aminobutyl)-3-methylphenol

Cat. No.: B13248435
M. Wt: 179.26 g/mol
InChI Key: ARUXPZOFLKFFFS-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-3-methylphenol is an organic compound that belongs to the class of aromatic amines It consists of a phenol group substituted with a 1-aminobutyl group at the para position and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol with 1-bromobutane, followed by the reduction of the resulting 4-(1-bromobutyl)-3-methylphenol to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized reaction parameters, such as temperature and pressure, are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Aminobutyl)-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobutyl)phenol: Lacks the methyl group at the meta position.

    3-Methyl-4-aminophenol: Has the amino group directly attached to the aromatic ring without the butyl chain.

    4-(1-Aminobutyl)-2-methylphenol: The methyl group is at the ortho position instead of the meta position.

Uniqueness

4-(1-Aminobutyl)-3-methylphenol is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminobutyl)-3-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-11(12)10-6-5-9(13)7-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3

InChI Key

ARUXPZOFLKFFFS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)O)C)N

Origin of Product

United States

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